N-(3,4-Dichlorophenyl)-N'-(2-methoxy-1-methylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and methoxy groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction can be carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the urea linkage, resulting in the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea involves its interaction with specific molecular targets. The dichlorophenyl group may bind to active sites of enzymes or receptors, inhibiting their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N’-methylurea
- N-(3,4-Dichlorophenyl)-N’-ethylurea
- N-(3,4-Dichlorophenyl)-N’-(2-methoxyethyl)urea
Uniqueness
N-(3,4-Dichlorophenyl)-N’-(2-methoxy-1-methylethyl)urea is unique due to the presence of the methoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
303092-12-8 |
---|---|
Molecular Formula |
C11H14Cl2N2O2 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-methoxypropan-2-yl)urea |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-7(6-17-2)14-11(16)15-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |
InChI Key |
MANQLCARCHFMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.